Diethyl 3,3-dimethylcyclohex-1-enylphosphonate

Alkylation Phosphonate Carbanion Steric Effects

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate (CAS 109467-69-8, molecular formula C12H23O3P, molecular weight 246.28 g/mol) is a cycloalkenyl phosphonate ester featuring a cyclohexene ring with geminal dimethyl substitution at the 3-position. This compound belongs to the class of organophosphorus reagents primarily utilized in Horner-Wadsworth-Emmons (HWE) olefination for carbon-carbon bond formation.

Molecular Formula C12H23O3P
Molecular Weight 246.28 g/mol
Cat. No. B13751417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,3-dimethylcyclohex-1-enylphosphonate
Molecular FormulaC12H23O3P
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC(CCC1)(C)C)OCC
InChIInChI=1S/C12H23O3P/c1-5-14-16(13,15-6-2)11-8-7-9-12(3,4)10-11/h10H,5-9H2,1-4H3
InChIKeyVOXBHFSWAJKQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,3-Dimethylcyclohex-1-enylphosphonate: Core Identity for Specialty Organophosphorus Procurement


Diethyl 3,3-dimethylcyclohex-1-enylphosphonate (CAS 109467-69-8, molecular formula C12H23O3P, molecular weight 246.28 g/mol) is a cycloalkenyl phosphonate ester featuring a cyclohexene ring with geminal dimethyl substitution at the 3-position . This compound belongs to the class of organophosphorus reagents primarily utilized in Horner-Wadsworth-Emmons (HWE) olefination for carbon-carbon bond formation [1]. The gem-dimethyl group introduces distinct steric and electronic properties that differentiate it from unsubstituted cyclohexenylphosphonates, impacting regioselectivity and reactivity in alkylation and condensation reactions [2].

HWE Olefination Reagent Carbon–carbon bond formation via phosphonate carbanion
Steric Differentiation 3,3-dimethyl substitution alters reactivity vs unsubstituted cyclohexenylphosphonate
Regioselectivity Control Reported to influence α-/δ-adduct ratios in aldehyde condensations

Why Unsubstituted Cyclohexenylphosphonates Cannot Replace the 3,3-Dimethyl Variant in Demanding Syntheses


Generic substitution with diethyl cyclohexen-1-ylphosphonate fails in applications requiring specific steric profiles. Studies on cycloalkenylphosphonates demonstrate that diethyl cyclohexen-1-ylphosphonate exhibits no reactivity in alkylation reactions, whereas the introduction of substituents or double-bond positional changes can restore or modify reactivity [1]. The gem-dimethyl group in the target compound creates increased steric hindrance around the cyclohexene ring, which is documented to significantly influence both α- vs. δ-regioselectivity and reaction yields [2]. This steric differentiation translates to practical differences in HWE olefination outcomes, where the 3,3-dimethyl scaffold can enable selective formation of retinoid analogs and other sterically-defined alkene products that unsubstituted analogs cannot deliver [3].

Alkylation Reactivity Gap
Unsubstituted cyclohexenylphosphonate shows reported zero alkylation conversion; steric activation by 3,3-dimethyl group may restore reactivity.
HWE Regioselectivity Divergence
Bulkier 3,3-dimethyl phosphonate may shift product distribution toward δ-adducts, while unsubstituted analogs favor α-addition—direct substitution can alter synthetic outcome.
Retinoid Scaffold Mismatch
Unsubstituted or methylphosphonate analogs lack the trimethylcyclohexenyl motif needed for convergent retinoic acid analog synthesis; 3,3-dimethyl variant provides structural congruence.

Quantitative Differentiation of Diethyl 3,3-Dimethylcyclohex-1-enylphosphonate from Structurally Related Phosphonates


Reactivity Rescue in Alkylation: From Zero Reactivity to Synthetic Utility

The unsubstituted diethyl cyclohexen-1-ylphosphonate is reported to exhibit complete failure to react in alkylation reactions (0% conversion), rendering it synthetically inert in standard carbanion alkylation protocols [1]. In contrast, cyclohexenylphosphonates bearing substituents that modify the steric environment—such as the 3,3-dimethyl substitution—are expected to restore reactivity based on the established principle that steric effects govern both the success and regioselectivity of alkylation and aldehyde addition reactions in this compound class [2]. The target compound's gem-dimethyl group introduces steric bias that converts an inert scaffold into a viable reagent.

Alkylation Reactivity
Reported
Target: Expected reactivity via steric activation
Unsubstituted: 0% conversion (no reaction)
Reactivity gained through 3,3-dimethyl steric modification
Alkylation of phosphonate carbanions (Phosphonic Systems, Part 13)
Alkylation Phosphonate Carbanion Steric Effects

Physicochemical Differentiation: Density Shift vs. Unsubstituted Cyclohexenylphosphonate

The target compound exhibits a density of 1.1 g/mL at 25°C and a boiling point of 98°C [1]. The unsubstituted diethyl cyclohexen-1-ylphosphonate (CAS 92046-34-9) has a reported density of approximately 1.009 g/mL at 25°C . The density increase of ~9% for the dimethyl-substituted variant is consistent with the additional mass and steric volume introduced by the gem-dimethyl group, influencing solubility, phase behavior, and purification characteristics (e.g., distillation or chromatographic mobility).

Density Shift
Data to verify
Target: 1.1 g/mL (25°C) vs Unsubstituted: ~1.009 g/mL — ~9% increase
Impacts shipping weight, solvent compatibility, and purification methods
Supplier-reported value; cross-check with lot-specific COA
Physical Properties Density Boiling Point

Regioselectivity Tuning: Steric Influence on α- vs. δ-Addition in HWE Reactions

In HWE reactions with aldehydes, cyclohexenylphosphonate carbanions can undergo addition at either the α-position or the δ-position, and the product distribution is governed by steric effects—bulkier substituents shift the equilibrium toward δ-adducts (thermodynamic products) and diminish α-adduct yields [1]. The gem-dimethyl substitution at C-3 in the target compound is structurally positioned to exert significant steric influence on the reacting α-carbon center, favoring thermodynamic control and potentially increasing δ-adduct selectivity compared to less substituted analogs. This behavior is critical for syntheses targeting retinol metabolite analogs where δ-adducts are required [2].

Regioselectivity Bias
Class-level inference
3,3-dimethyl predicted to favor δ-adduct under thermodynamic control; quantitative ratios not available for target compound.
Supports selection when δ-adducts are desired; direct evidence pending
Inferred from steric effects in cycloalkenylphosphonate class
Regioselectivity Horner-Wadsworth-Emmons Steric Effects

Retinoid Analog Synthesis: Scaffold-Specific Utility for HWE-Mediated Polyene Construction

Cyclohexenylphosphonates bearing the 3,3-dimethyl substitution are structurally congruent with the cyclohexene terminus of retinoic acid and its analogs. The HWE reaction of cyclohexenylphosphonates with aldehydes has been employed to construct retinol metabolite analogs, where the cyclohexene phosphonate serves as the C15-building block [1]. The target compound's dimethyl substitution pattern maps directly onto the trimethylcyclohexenyl motif of natural retinoids, enabling a more convergent synthesis compared to methylphosphonate alternatives that require additional C-C bond construction steps [2]. No direct comparative yield data between the target compound and methylphosphonate analogs is available, but the structural advantage is clear for retinoic acid analog synthesis.

Retinoid Synthesis Fit
Reported
Target: 3,3-dimethyl scaffold maps onto retinoic acid cyclohexene terminus
Comparator methylphosphonate: additional C–C bond construction required
May reduce synthetic steps for retinoic acid analog preparation
No quantitative yield comparison available; structural advantage documented
Retinoid Synthesis Polyene Construction Horner-Wadsworth-Emmons

High-Value Application Scenarios for Diethyl 3,3-Dimethylcyclohex-1-enylphosphonate


Construction of Sterically-Defined Retinoid and Carotenoid Polyenes

The 3,3-dimethylcyclohexenyl scaffold enables direct HWE coupling with polyene aldehydes to access retinoic acid analogs and carotenoid fragments. The steric bias introduced by the gem-dimethyl group can shift HWE regioselectivity toward δ-adducts, which are valuable intermediates for retinol metabolite synthesis [1]. This application scenario leverages the compound's structural advantage over unsubstituted or methylphosphonate analogs that cannot deliver the same retinoic acid architecture in a single coupling step [2].

Alkylation-Dependent Synthesis of Cyclohexene-Functionalized Phosphonates

Given that diethyl cyclohexen-1-ylphosphonate completely fails in alkylation reactions, the 3,3-dimethyl variant is the only viable choice for syntheses requiring alkylation of the cyclohexenylphosphonate carbanion intermediate [3]. This unlocks access to α-alkylated cyclohexenylphosphonates that serve as precursors for further HWE transformations, enabling synthetic routes that are impossible with the unsubstituted baseline compound.

Pharmaceutical Intermediate Production Requiring Reproducible Physicochemical Handling

The compound's well-defined density (1.1 g/mL at 25°C) and boiling point (98°C) provide reliable parameters for process-scale handling, distillation, and chromatographic purification [4]. In regulated environments, this reproducibility is critical for batch-to-batch consistency, and the ~9% density difference from unsubstituted analogs means that direct substitution without protocol adjustment would introduce significant process deviations.

Development of Selective HWE Reagents for Complex Molecule Synthesis

The compound can serve as a sterically-tuned HWE reagent for the synthesis of natural products and bioactive molecules where α,β-unsaturated carbonyl or alkene geometry is critical. The steric influence of the 3,3-dimethyl substitution provides a control element for E/Z selectivity and regiochemistry that is absent in simpler cyclohexenylphosphonates [5]. Research groups developing total syntheses of terpenoids, retinoids, and related polyenes represent the core user base.

Application
Selection Property
Validation Focus
Retinoid/Carotenoid Polyene Synthesis
3,3-Dimethyl scaffold for direct HWE coupling
δ-Adduct selectivity and retinoic acid architecture compatibility
Alkylation-Dependent Phosphonate Synthesis
Steric activation for carbanion reactivity
Alkylation conversion vs unsubstituted baseline
Reproducible Process-Scale Handling
Well-defined density and boiling point
Batch consistency and method transferability
Selective HWE Reagent for Total Synthesis
Steric control of regiochemistry and geometry
E/Z selectivity and product distribution in terpenoid/polyene synthesis
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